Pyrimidine

Vue d'ensemble

Description

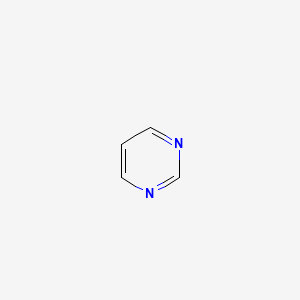

La pyrimidine est un composé organique hétérocyclique aromatique de formule moléculaire C₄H₄N₂. Sa structure est similaire à celle de la pyridine, et elle est l'une des trois diazines, caractérisées par la présence d'atomes d'azote aux positions 1 et 3 du cycle à six chaînons. Les dérivés de la this compound sont des composants essentiels des acides nucléiques, notamment la cytosine, la thymine et l'uracile, qui jouent un rôle crucial dans le stockage et la transmission de l'information génétique .

Mécanisme D'action

Target of Action

Pyrimidine, a vital heterocyclic moiety, is part of living organisms and plays a crucial role in various biological procedures . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA . This compound analogs act as anticancer agents through diverse mechanisms of action, including kinase (erbB2, raf, CDK, Src, etc.) enzyme inhibition .

Mode of Action

This compound analogs interact with their targets, leading to various changes such as cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of reactive oxygen species (ROS), and induction of apoptosis by upregulation of apoptotic and downregulation of anti-apoptotic .

Biochemical Pathways

This compound metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . De novo purine and this compound biosynthesis pathways are highly conserved in nature . The purine ring is built on PRPP, while the this compound ring is synthesized first, and PRPP is the source for the ribose 5-P added to the this compound ring .

Pharmacokinetics

This compound analogs can be considered as prodrugs. Like their natural counterparts, they have to be activated within the cell. The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects .

Result of Action

The importance of pyrimidines lies in the fact that they are structural components of a broad spectrum of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Dysfunction of this compound metabolism is closely related to cancer progression .

Action Environment

Environmental factors such as food contamination, viruses, UV radiation, carcinogens from the environment, and diet/lifestyle factors such as nutrients, energy consumption, phytochemicals, other food ingredients, alcohol, physical activity, and smoking can influence the action, efficacy, and stability of this compound .

Analyse Biochimique

Biochemical Properties

Pyrimidine acts as a building block in the biochemical synthesis of DNA and RNA. It interacts with various enzymes, proteins, and other biomolecules. For instance, the enzymes carbamyl phosphate synthetase, aspartate transcarbamylase, and dihydroorotase play a significant role in the biosynthesis of pyrimidines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in the process of DNA replication, this compound bases pair with their complementary purine bases, enabling the accurate duplication of genetic information .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, studies have shown that this compound derivatives can form radicals, indicating potential changes in their biochemical behavior over time .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, which can affect metabolic flux or metabolite levels. For example, the synthesis of this compound nucleotides involves a series of enzymatic reactions, starting with the formation of carbamoyl phosphate by the enzyme carbamoyl phosphate synthetase .

Subcellular Localization

The subcellular localization of this compound and its derivatives can affect their activity or function. For instance, in the cell, this compound nucleotides are synthesized in the cytoplasm, and then transported into the nucleus where they are incorporated into DNA and RNA .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La pyrimidine peut être synthétisée par différentes méthodes, notamment :

Réactions de condensation : Éthyl acétoacétate avec des amidines.

Annulation oxydante : Impliquant des anilines, des arylcétones et du DMSO.

Réactions de couplage à trois composants : Utilisation d'énamines fonctionnalisées, d'orthoformiate de triéthyle et d'acétate d'ammonium.

Méthodes de production industrielle : La production industrielle implique souvent la cyclisation de composés carbonylés avec des amidines en présence de catalyseurs. Par exemple, une cyclisation catalysée au cuivre de cétones avec des nitriles .

Types de réactions :

Oxydation : La this compound peut subir des réactions d'oxydation pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier la this compound pour produire des dihydropyrimidines.

Substitution : Les réactions de substitution, tant électrophile que nucléophile, sont courantes.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits :

Oxydation : Produit des N-oxydes de this compound.

Réduction : Forme des dihydropyrimidines.

Substitution : Donne lieu à diverses pyrimidines substituées.

Applications De Recherche Scientifique

Pyrimidine is a crucial aromatic heterocycle, rich in electrons, serving as a fundamental component of DNA and RNA within the human body . Its structural versatility and ease of synthesis have led to widespread therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and anticonvulsant uses . Pyrimidines have also demonstrated medicinal properties relevant to central nervous system agents, calcium channel blockers, and antidepressants . The this compound scaffold is readily modifiable at the 2, 4, 5, and 6 positions, further expanding its utility .

Scientific Research Applications

Antimicrobial Applications:

- Aryl sulfonamide this compound derivatives have shown promise as antifungal agents against fungal infections such as Candida albicans, Saccharomyces cerevisiae, and Candida parapsilosis . Some compounds have demonstrated antifungal activity equivalent to or up to 5-fold higher than Amphotericin B .

- This compound derivatives are also being explored as potential antimicrobial agents against bacterial strains such as Salmonella typhimurium, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Antiviral Applications:

- Certain this compound compounds have shown effectiveness as inhibitors of the Zika virus (ZIKV) and Dengue virus (DENV-2) . For example, compound 88 has shown EC50 values of 2.4 μM and 1.4 μM against ZIKV and DENV-2, respectively .

- Compound 90 demonstrated significant antiviral action against both ZIKV and DENV-2 .

Anticancer Applications:

- This compound metabolism plays a significant role in tumor progression, as rapidly proliferating cancer cells require increased nucleotide synthesis to support DNA and RNA production .

- In prostate cancer research, this compound metabolism was found to be significantly upregulated in a specific subgroup, suggesting a potential therapeutic target . Targeting this compound metabolism in specific cellular contexts could disrupt the nucleotide supply essential for cancer cell growth .

Anti-inflammatory Applications:

- This compound derivatives have demonstrated anti-inflammatory effects . Novel pyrazolo[3,4-d]this compound derivatives have been synthesized and screened for their anti-inflammatory potential through in vitro COX-1/COX-2 inhibition analysis and in vivo tests .

Other Applications:

- Pyrazolo-pyrimidine derivatives have been synthesized and screened for anti-Alzheimer’s, anti-diabetic, anti-arthritic, antioxidant, and anti-cancer potentials . One compound, 44 , displayed elevated antioxidant activity .

- This compound derivatives are explored as potential antidiabetic agents .

Data Tables and Case Studies

Comparaison Avec Des Composés Similaires

Pyridine: Similar structure but with one nitrogen atom.

Pyrazine: Nitrogen atoms at positions 1 and 4.

Pyridazine: Nitrogen atoms at positions 1 and 2

Uniqueness: Pyrimidine’s unique positioning of nitrogen atoms at 1 and 3 makes it a crucial component of nucleic acids, distinguishing it from other diazines .

This compound’s versatility and significance in various scientific fields underscore its importance as a fundamental compound in both natural and synthetic chemistry.

Activité Biologique

Pyrimidine is a six-membered heterocyclic compound that plays a significant role in various biological processes and medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them valuable in drug development. This article explores the biological activities of this compound, highlighting key research findings, case studies, and relevant data tables.

Overview of this compound

This compound is integral to the structure of nucleic acids (DNA and RNA) and is found in essential biomolecules such as vitamins and neurotransmitters. The diverse biological activities of this compound derivatives stem from their structural variations, which can significantly influence their pharmacological properties.

Biological Activities

This compound derivatives have been reported to exhibit a wide range of biological activities, including:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inhibitory effects on various cancer cell lines.

- Anti-inflammatory : Reduction in inflammation markers.

- Anticonvulsant : Efficacy in seizure control.

- Antihypertensive : Lowering blood pressure.

- Antidiabetic : Regulation of blood sugar levels.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is closely related to their chemical structure. The position and nature of substituents on the this compound ring can enhance or diminish their pharmacological effects. For instance, studies have shown that electron-donating groups at specific positions can improve anti-inflammatory activity .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Studies

-

Anticancer Activity :

A study synthesized novel this compound pyrazoline-anthracene derivatives, which showed potent anticancer activity against HepG2 and Huh-7 cell lines with IC50 values comparable to doxorubicin . This highlights the potential of this compound derivatives in cancer therapy. -

Anti-inflammatory Effects :

Research demonstrated that specific this compound derivatives exhibited significant anti-inflammatory effects by inhibiting COX-2 activity. The compounds showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib . -

Antimicrobial Efficacy :

A series of synthesized pyrimidines were tested for their anthelmintic activity against P. posthuma, revealing varying degrees of effectiveness compared to the standard drug albendazole . This underscores the versatility of this compound compounds in treating parasitic infections.

Propriétés

IUPAC Name |

pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPWVGJYEJSRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

190201-51-5 | |

| Record name | Pyrimidine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190201-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1051228 | |

| Record name | Pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid or solid with a penetrating odor; mp = 20-22 deg C; [Merck Index] Clear, slightly brownish-yellow liquid; Hygroscopic; mp = 19 deg C; [Aldrich MSDS], Solid | |

| Record name | Pyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 25 °C | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

12.9 [mmHg] | |

| Record name | Pyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

289-95-2, 25247-63-6 | |

| Record name | Pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025247636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8CXK5Q32L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22 °C | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.